molecular formula C7H13NO3 B3232717 (2S)-2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid CAS No. 1344964-79-9

(2S)-2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid

Cat. No. B3232717
M. Wt: 159.18 g/mol
InChI Key: OTUZUAJROYEUAS-GDVGLLTNSA-N
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Description

“(2S)-2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid” is a complex organic compound. It is related to the compound “(S)-2-(Tetrahydrofuran-3-yl)acetic acid” which has a CAS Number: 146255-26-7 and a Molecular Weight: 130.141. However, specific information about “(2S)-2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid” is not readily available.



Synthesis Analysis

The synthesis of tetrahydrofuran derivatives has been extensively studied. For instance, a stereoselective, palladium-catalyzed method for the synthesis of substituted tetrahydrofurans from γ-hydroxy alkenes and aryl bromides has been reported2. This method forms both a C-C and a C-O bond with diastereoselectivities of up to >20:12. However, the specific synthesis process for “(2S)-2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid” is not explicitly mentioned in the available literature.



Molecular Structure Analysis

The molecular structure of “(2S)-2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid” is not directly available. However, a related compound “(S)-TETRAHYDROFURAN-3-YL (2S,3S)-4-((S)-4-((1R,3R)-3-(2-AMINO-2-OXOETHYL)-2,3-DIHYDRO-1H-INDEN-1-YL)-2-BENZYL-3-OXO-2,3-DIHYDRO-1H-PYRROL-2-YL)-3-HYDROXY-1-PHENYLBUTAN-2-YLCARBAMATE” has a Chemical Formula of C37H41N3O6 and a Molecular Weight of 623.73793.



Chemical Reactions Analysis

The chemical reactions involving tetrahydrofuran derivatives have been widely studied. For example, a Ni-catalyzed photoredox reaction has been reported, where aryl chlorides serve as both cross-coupling partners and the chlorine radical source for the α-oxy C (sp3)-H arylation of cyclic and acyclic ethers2. However, the specific chemical reactions involving “(2S)-2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid” are not explicitly mentioned in the available literature.



Physical And Chemical Properties Analysis

The physical and chemical properties of “(2S)-2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid” are not directly available. However, a related compound “(S)-TETRAHYDROFURAN-3-YL (2S,3S)-4-((S)-4-((1R,3R)-3-(2-AMINO-2-OXOETHYL)-2,3-DIHYDRO-1H-INDEN-1-YL)-2-BENZYL-3-OXO-2,3-DIHYDRO-1H-PYRROL-2-YL)-3-HYDROXY-1-PHENYLBUTAN-2-YLCARBAMATE” has a Chemical Formula of C37H41N3O6 and a Molecular Weight of 623.73793.


Safety And Hazards

The safety and hazards of “(2S)-2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid” are not directly available. However, a related compound “Tetrahydrofuran” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, and it may cause respiratory irritation, drowsiness, or dizziness4.


Future Directions

The future directions for the study of “(2S)-2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid” are not directly available. However, a related compound “(S)-TETRAHYDROFURAN-3-YL (2S,3S)-4-((S)-4-((1R,3R)-3-(2-AMINO-2-OXOETHYL)-2,3-DIHYDRO-1H-INDEN-1-YL)-2-BENZYL-3-OXO-2,3-DIHYDRO-1H-PYRROL-2-YL)-3-HYDROXY-1-PHENYLBUTAN-2-YLCARBAMATE” is mentioned in DrugBank, indicating potential for further research3.


Please note that this analysis is based on the available information and may not be fully comprehensive due to the complex nature of the compound and the limitations of the available data.


properties

IUPAC Name

(2S)-2-amino-3-(oxolan-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c8-6(7(9)10)3-5-1-2-11-4-5/h5-6H,1-4,8H2,(H,9,10)/t5?,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTUZUAJROYEUAS-GDVGLLTNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCC1C[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80734452
Record name 3-Oxolan-3-yl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80734452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid

CAS RN

1344964-79-9
Record name 3-Oxolan-3-yl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80734452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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